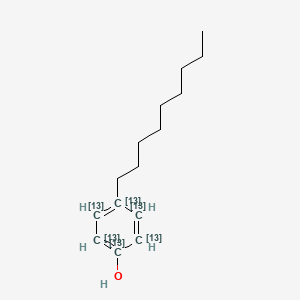
3-Nitroanilin-2,4,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroaniline-2,4,5,6-d4: is a deuterated derivative of 3-nitroaniline, where the hydrogen atoms at positions 2, 4, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications .
Wissenschaftliche Forschungsanwendungen
3-Nitroaniline-2,4,5,6-d4 is used in a variety of scientific research applications, including:
Analytical Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Synthetic Chemistry: As a precursor for the synthesis of deuterated compounds and for studying reaction mechanisms.
Biological Research: In studies involving enzyme kinetics and metabolic pathways where isotopic labeling is required.
Industrial Applications: In the production of dyes and pigments, where isotopic labeling can help in tracing and studying the distribution of compounds
Wirkmechanismus
Target of Action
It is known that nitroaniline compounds often interact with various enzymes and proteins within the body .
Mode of Action
Nitroaniline compounds generally undergo enzymatic reduction in the body, which can lead to the formation of reactive species .
Biochemical Pathways
Nitroaniline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Result of Action
As a nitroaniline compound, it may have various effects depending on its specific interactions within the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Nitroaniline-2,4,5,6-d4 . These factors could include temperature, pH, and the presence of other compounds or enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroaniline-2,4,5,6-d4 typically involves the nitration of aniline-2,4,5,6-d4. The process can be summarized as follows:
Nitration Reaction: Aniline-2,4,5,6-d4 is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the meta position relative to the amino group.
Reaction Conditions: The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration. .
Industrial Production Methods: Industrial production of 3-nitroaniline-2,4,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.
Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired isotopic purity and chemical purity
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitroaniline-2,4,5,6-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium nitrite, hydrochloric acid, phenols or amines as coupling partners
Major Products:
Reduction Product: 3-Aminoaniline-2,4,5,6-d4.
Substitution Products: Various azo compounds depending on the coupling partners used
Vergleich Mit ähnlichen Verbindungen
3-Nitroaniline: The non-deuterated version of 3-nitroaniline-2,4,5,6-d4.
2-Nitroaniline: An isomer with the nitro group at the ortho position.
4-Nitroaniline: An isomer with the nitro group at the para position.
Comparison:
Isotopic Labeling: 3-Nitroaniline-2,4,5,6-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies.
Reactivity: The presence of deuterium can influence the reaction kinetics and mechanisms compared to non-deuterated analogs.
Applications: While 3-nitroaniline and its isomers are used in dye production and as intermediates in organic synthesis, the deuterated version is specifically used in analytical and research applications due to its isotopic properties .
Eigenschaften
IUPAC Name |
2,3,4,6-tetradeuterio-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVRTZCHMZPBD-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)




![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
